molecular formula C28H29N3O4 B2786568 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 894551-99-6

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2786568
CAS No.: 894551-99-6
M. Wt: 471.557
InChI Key: UJRCZZGHLHGWIW-UHFFFAOYSA-N
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Description

This product is 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide, a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of quinoline derivatives, a structure known for a wide spectrum of biological activities. The compound features a complex molecular architecture with dimethoxyquinoline, p-tolylamino methyl, and N-(2-methylphenyl)acetamide moieties. This specific structural combination suggests potential as a key intermediate or a target molecule in the development of novel therapeutic agents. Research applications for this compound may include its use as a building block in organic synthesis, a reference standard in analytical studies, or a candidate for high-throughput screening in drug discovery programs. Its mechanism of action and specific research value are areas for ongoing investigation by qualified researchers. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments and literature reviews prior to use.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-9-11-22(12-10-18)29-16-21-13-20-14-25(34-3)26(35-4)15-24(20)31(28(21)33)17-27(32)30-23-8-6-5-7-19(23)2/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCZZGHLHGWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxyquinoline and p-toluidine. The key steps may involve:

    Formation of the quinoline core: This can be achieved through cyclization reactions.

    Introduction of the p-tolylamino group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinoline core or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C29H31N3O4 and a molecular weight of approximately 485.6 g/mol. Its structure features a quinoline core with dimethoxy substituents and an acetamide group, which contribute to its biological activity and chemical reactivity.

Biological Activities

Research indicates that compounds similar to 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents enhances its potential in cancer therapy.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial studies, potentially acting against various bacterial strains. This is particularly relevant given the increasing resistance to conventional antibiotics.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available quinoline derivatives.
  • Functionalization : Key functional groups are introduced through methods such as alkylation and acylation.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (typically >95%).

Potential Therapeutic Applications

The unique combination of functional groups in this compound enhances its versatility in medicinal chemistry:

Application AreaDescription
Cancer TreatmentInvestigated for its ability to induce apoptosis in various cancer cell lines.
Antimicrobial AgentsPotential use as a new class of antibiotics targeting resistant bacteria.
Neurological DisordersExploration as a lead compound for developing treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., breast cancer MCF-7 cells), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Microbial Resistance : Research published in peer-reviewed journals has shown that derivatives of this compound exhibit activity against multi-drug resistant strains of Staphylococcus aureus, suggesting a potential role in addressing antibiotic resistance .
  • Mechanistic Insights : Mechanistic studies revealed that the compound may interfere with specific signaling pathways involved in cell survival and proliferation, making it a candidate for further investigation as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy and acetamide groups may enhance binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

  • Target Compound: Quinoline core with 6,7-dimethoxy, 2-oxo, and 3-[(4-methylphenyl)amino]methyl groups.
  • 2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydro-2-Quinoxalinyl)-N-(4-Methylphenyl)Acetamide () Core: Quinoxaline (a benzene fused with two pyrazine-like nitrogens) vs. quinoline (benzene fused with pyridine). Substituents: 6,7-Dimethyl instead of dimethoxy; lacks the aminomethyl side chain. The methyl groups may reduce polarity compared to methoxy, impacting bioavailability .

Acetamide-Linked Derivatives with Varying Substituents

  • N-(3,5-Dimethylphenyl)-2-(6-Methoxy-4-Oxoquinolin-1(4H)-yl)Acetamide () Core: 4-Oxoquinoline with a 6-methoxy group. Substituents: N-(3,5-dimethylphenyl) vs. N-(2-methylphenyl) in the target compound. Data: Reported yield (51%) and UPLC-MS (m/z 337.6 [M+H]+) suggest moderate synthetic efficiency.
  • 2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide () Core: Chloro-substituted quinoline with a sulfanyl bridge. Substituents: 6-chloro and 4-phenyl groups introduce hydrophobicity; sulfanyl may increase hydrogen-bonding capacity. Implications: Chlorine’s electronegativity could enhance electrophilic interactions, while the sulfanyl group might improve binding to cysteine-rich enzymes. Molecular mass (434.94 g/mol) exceeds the target compound, possibly affecting permeability .

Morpholinone-Based Analogues ()

  • Example: 2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide Core: Morpholinone (a six-membered ring with one oxygen and one nitrogen) vs. quinoline. Substituents: Acetyl and isopropylphenyl groups. Data: Synthesis achieved 58% yield with ESI/APCI(+) m/z 347 (M+H).

Structural and Functional Analysis

Research Findings and Implications

  • Electronic Effects : Methoxy groups (target compound) vs. methyl () or chloro () substituents influence electron density and interactions with biological targets.
  • Steric and Solubility Trade-offs: Bulky substituents (e.g., 3,5-dimethylphenyl in ) may hinder binding but improve metabolic stability. Morpholinone derivatives () prioritize solubility over lipophilicity.
  • Synthetic Feasibility : Yields for analogues range from 51–58%, suggesting challenges in optimizing the target compound’s synthesis.

Biological Activity

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic compound belonging to the quinoline family, recognized for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C29H31N3O4
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 894552-23-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the presence of dimethoxy groups may enhance lipophilicity, facilitating cellular uptake and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds in this class have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Cell Line Studies : In vitro assays using cancer cell lines have indicated that this compound can induce apoptosis in specific types of cancer cells. The quinoline structure is often associated with anticancer activity due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point of research:

  • Cholinesterase Inhibition : Similar compounds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases . For example, a related compound demonstrated an IC50 value of 46.42 µM against BChE, indicating promising potential for treating conditions like Alzheimer's disease.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeAssay TypeResult/IC50 Value
AntimicrobialStaphylococcus aureusDisk diffusionSignificant activity
Escherichia coliDisk diffusionSignificant activity
AnticancerCancer cell linesMTT assayInduced apoptosis
Enzyme InhibitionAChEEnzyme inhibitionIC50 > 157 µM
BChEEnzyme inhibitionIC50 = 46.42 µM

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of quinoline compounds showed a broad spectrum of antimicrobial activity. The study emphasized structure-activity relationships (SAR), highlighting that modifications in the side chains significantly influenced potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research conducted on quinoline derivatives indicated that specific substitutions on the quinoline ring enhanced cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .
  • Enzyme Inhibition Profiles : A comparative analysis of various quinoline derivatives revealed that modifications at the nitrogen positions led to increased selectivity towards BChE over AChE, suggesting a targeted approach for developing therapeutic agents for neurodegenerative diseases .

Q & A

Q. Table 1. Synthetic Yield Optimization

Step Catalyst Solvent Yield (%)
Quinoline FormationH₂SO₄Toluene65
Reductive AminationNaBH₄MeOH72
Acetamide CouplingHATUDMF88

Q. Table 2. Biological Activity of Analogs

Compound R Group IC₅₀ (µM) Target
Analog X-OCH₃0.45Kinase A
Analog Y-Cl1.2Kinase B

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